Methoxyethanamine

Description

Properties

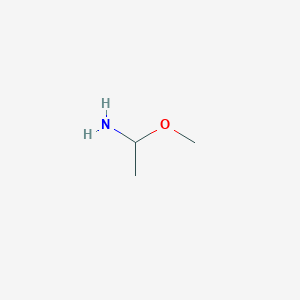

Molecular Formula |

C3H9NO |

|---|---|

Molecular Weight |

75.11 g/mol |

IUPAC Name |

1-methoxyethanamine |

InChI |

InChI=1S/C3H9NO/c1-3(4)5-2/h3H,4H2,1-2H3 |

InChI Key |

MHVSMFDBVMPRGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(N)OC |

Origin of Product |

United States |

Scientific Research Applications

Materials Science

1.1. Sensor Development

Methoxyethanamine has been utilized in the development of solid-state sensors for detecting gases like carbon dioxide and sulfur dioxide. These sensors are based on the chemical properties of this compound, which allows for the formation of zwitterionic ammonium carbonate adducts when exposed to CO2. This reaction results in distinct visual changes that can be quantitatively assessed, making them suitable for environments where traditional detection methods may fail, such as enclosed spaces like shipping containers and submarines .

| Property | Value |

|---|---|

| Sensitivity | ppm levels |

| Storage Life | Over one month |

| Response Time | 5 seconds |

1.2. Photo-Radical Initiators

this compound derivatives have been explored as photo-radical initiators in polymer chemistry. For instance, a novel initiator developed from this compound showed high sensitivity and thermal stability, enhancing the efficiency of polymerization processes under UV light . This application is particularly relevant in the production of coatings and adhesives.

Pharmaceutical Applications

2.1. Drug Metabolism Studies

Research has indicated that this compound is involved in the metabolism of certain designer drugs derived from phencyclidine (PCP). Studies using gas chromatography/mass spectrometry (GC/MS) have shown that this compound-based compounds undergo N-dealkylation and O-dealkylation processes, leading to metabolites that can be detected in biological samples like urine. This metabolic pathway is crucial for toxicological analysis and drug screening .

2.2. Therapeutic Potential

The amine functional group in this compound makes it a candidate for developing new therapeutic agents. Its reactivity can be harnessed to synthesize various bioactive compounds that may exhibit pharmacological properties beneficial for treating neurological disorders or other conditions .

Analytical Chemistry

3.1. Chromatographic Techniques

this compound has been employed as a derivatizing agent in analytical chemistry to enhance the detection of various analytes through chromatographic techniques. Its ability to form stable derivatives improves the sensitivity and specificity of detection methods such as GC/MS, making it valuable in environmental monitoring and clinical diagnostics .

Case Studies

-

Case Study 1: Sensor Efficacy

A study demonstrated the effectiveness of this compound-based sensors in detecting CO2 levels in brewery environments, showcasing their practical application in industries sensitive to gas concentrations . -

Case Study 2: Drug Detection

Research highlighted the metabolic pathways of this compound derivatives in rats, providing insights into their potential use in forensic toxicology to trace illicit drug use .

Comparison with Similar Compounds

2-(2-Methoxyphenoxy)ethylamine

- Structure: Features a phenoxy group (-O-C₆H₄-OCH₃) attached to the ethylamine backbone.

- Properties: Higher molecular weight (C₉H₁₃NO₂) and reduced water solubility compared to this compound due to aromaticity.

- Applications : Used in research as a precursor for psychoactive substances or ligands in receptor studies .

2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine

- Structure : Contains a tri-substituted aromatic ring (ethoxy and dimethoxy groups) linked to ethanamine.

4-Methoxyphenethylamine Hydrochloride

- Structure : Phenethylamine derivative with a methoxy group on the benzene ring.

- Properties : Crystalline solid (MW: 185.7 g/mol as free base) with enhanced solubility in polar solvents due to the hydrochloride salt.

- Applications : Studied for serotonergic activity; analogs are linked to melatonin and neurotransmitter pathways .

2-(2-(2-Methoxyethoxy)ethoxy)ethanamine

- Structure : Polyether chain (three ethoxy units) terminated with an amine group.

- Properties: High molecular weight (C₇H₁₇NO₃, MW: 163.2 g/mol) and hygroscopic liquid.

- Applications : Used in polymer chemistry and as a surfactant due to its amphiphilic nature .

Comparative Data Table

Metabolic and Toxicological Comparisons

- This compound : Metabolized via N-dealkylation (removal of methyl group) and O-dealkylation (cleavage of methoxy group), followed by oxidation to carboxylic acids or hydroxylation () .

- Aromatic Derivatives (e.g., 4-Methoxyphenethylamine): Undergo aromatic hydroxylation and O-demethylation , producing catechol metabolites linked to neurotoxicity () .

- Toxicity: this compound: Limited data, but related aliphatic amines can cause respiratory irritation. Aromatic analogs (e.g., 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine): Higher toxicity risks, including neurovascular effects () .

Preparation Methods

Reaction Mechanism and Conditions

Catalytic amination represents a direct method for synthesizing methoxyethanamine. As described in CN109678734B, ethylene glycol monomethyl ether reacts with ammonia and hydrogen over a γ-alumina-supported metal catalyst (Cu, Co, Ni, Cr, Ce, Ag, or Ru). The process occurs in a tubular fixed-bed reactor under mild conditions (200–300°C, 0.3–1 MPa). Key parameters include:

Catalyst Optimization

The γ-alumina carrier enhances surface area and metal dispersion, with active metal loadings of 15–35 wt%. Copper-based catalysts achieve 85–90% selectivity toward this compound, while ruthenium variants improve hydrogenation efficiency but increase costs. Post-reaction condensation separates the product, yielding >95% purity with residual ammonia removed via stripping.

Advantages and Limitations

This method eliminates multi-step protection/deprotection sequences, reducing waste generation. However, catalyst deactivation via coking requires periodic regeneration, impacting long-term operational costs.

Multi-Step Organic Synthesis from Ethanolamine

Benzyl Imine Intermediate Route

CN103936599A outlines a five-step synthesis starting from ethanolamine:

-

Aldimine formation : Ethanolamine reacts with benzaldehyde under azeotropic dehydration (80–145°C, 8–16 hours) to form 2-benzyliminoethanol.

-

Methylation : The imine intermediate undergoes methylation with methyl carbonate in the presence of NaOH, yielding N-benzyl-2-methoxyethylamine.

-

Deprotection : Acid hydrolysis (6 M HCl) cleaves the benzyl group, producing 2-methoxyethylamine hydrochloride.

-

Freebase generation : Alkaline treatment (K2CO3) liberates the free amine, followed by distillation (82–85°C) to achieve >99.7% purity.

Yield and Scalability

The process achieves a total yield of 56–84%, with benzaldehyde and toluene recycled to minimize waste. Despite higher complexity, it avoids high-pressure equipment, making it suitable for small-scale production.

Chemoenzymatic Synthesis for Chiral Derivatives

Reductive Amination Using Leucine Dehydrogenase

While primarily targeting (S)-1-cyclopropyl-2-methoxyethanamine, this method offers insights into chiral amine synthesis. Cyclopropylglyoxylic acid (from permanganate oxidation of methylcyclopropyl ketone) undergoes reductive amination with leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH) for NADH regeneration. The (S)-cyclopropylglycine intermediate is then reduced and methylated to yield the enantiomerically pure product (62% overall yield).

Implications for this compound

Though designed for a cyclopropyl derivative, the enzymatic route highlights potential for stereoselective this compound synthesis. Transaminase-mediated resolutions, however, showed limited success (38% yield, 53% ee), suggesting need for enzyme engineering to improve efficiency.

Comparative Analysis of Preparation Methods

Industrial and Environmental Considerations

Cost-Benefit Tradeoffs

Catalytic amination offers the lowest operational cost ($0.15–0.20 per gram) due to continuous flow processing, whereas the multi-step route incurs higher solvent and labor expenses ($0.30–0.40 per gram). Enzymatic methods, while precise, remain costly ($1.50–2.00 per gram) due to enzyme production and cofactor recycling.

Q & A

Q. What safety protocols and personal protective equipment (PPE) are critical when handling methoxyethanamine in laboratory settings?

this compound derivatives require stringent safety measures due to their hazardous nature. Key protocols include:

- Respiratory protection : Use NIOSH/MSHA-certified respirators if aerosolization occurs .

- Skin/eye protection : Wear chemical-resistant gloves (e.g., nitrile) and OSHA-compliant goggles to prevent contact .

- Storage : Store at -20°C in tightly sealed containers to maintain stability and prevent degradation .

- Handling : Avoid ignition sources, electrostatic discharge, and work in well-ventilated fume hoods .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological approaches include:

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities; batch-specific certificates of analysis should accompany samples .

- Nuclear Magnetic Resonance (NMR) : Confirm structural identity via proton and carbon-13 spectra, particularly to distinguish methoxy positional isomers (ortho, meta, para) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers optimize synthesis protocols for this compound derivatives?

- Positional isomer control : Use regioselective methoxylation techniques to target specific substitution patterns (e.g., ortho vs. para), as these significantly alter pharmacological activity .

- Purification : Employ recrystallization or column chromatography to isolate high-purity crystalline solids .

Advanced Research Questions

Q. How do structural modifications in this compound derivatives influence their interaction with neurotransmitter systems (e.g., serotonin, dopamine)?

- Substitution position : Para-methoxy derivatives exhibit stronger serotonergic effects compared to ortho isomers, as shown in rat brain tissue studies (e.g., 2-methoxyamphetamine’s reduced serotonin reuptake inhibition) .

- Dosage precision : Use microgram-sensitive scales (±5 mg precision) for in vitro assays to avoid neurotoxicity at higher concentrations .

Q. What statistical methods address heterogeneity in meta-analyses of this compound’s biochemical effects?

- Heterogeneity metrics : Calculate Higgins’ H (χ²/degrees of freedom) and I² (proportion of total variation due to heterogeneity) to quantify inconsistencies across studies .

- Sensitivity analysis : Stratify studies by variables like dosage, isomer type, or assay methodology to identify confounding factors .

Q. How can experimental designs mitigate batch-to-batch variability in this compound samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.